molecular formula C18H16N2O B11847440 Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- CAS No. 144630-79-5

Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)-

Cat. No.: B11847440
CAS No.: 144630-79-5
M. Wt: 276.3 g/mol
InChI Key: PNGCSCAUMNBMEE-UHFFFAOYSA-N
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Description

N-(8-Methyl-4-phenylquinolin-5-yl)acetamide is an organic compound with the molecular formula C18H16N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-Methyl-4-phenylquinolin-5-yl)acetamide typically involves the acylation of 8-methyl-4-phenylquinoline. One common method is the reaction of 8-methyl-4-phenylquinoline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of N-(8-Methyl-4-phenylquinolin-5-yl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(8-Methyl-4-phenylquinolin-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, such as hydroxyl, amino, and halogen substituents .

Scientific Research Applications

N-(8-Methyl-4-phenylquinolin-5-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(8-Methyl-4-phenylquinolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-Methyl-4-phenylquinolin-5-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Overview of Biological Activity

The quinoline derivatives, including acetamide compounds, have been recognized for their diverse pharmacological properties. The specific compound under consideration has shown promise in various biological assays, indicating its potential as a therapeutic agent.

Antimicrobial Activity

Recent studies have documented the antimicrobial properties of quinoline-based compounds. For instance, a study highlighted that derivatives with quinoline structures exhibited significant activity against Mycobacterium tuberculosis (Mtb). The compound N-(8-methyl-4-phenyl-5-quinolinyl)-acetamide was evaluated alongside other derivatives and demonstrated notable efficacy in inhibiting Mtb growth with a Minimum Inhibitory Concentration (MIC) of 0.05 μM, indicating its potency compared to standard treatments like isoniazid (INH) .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundMIC (μM)Target Pathogen
Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)-0.05Mycobacterium tuberculosis
Compound 5p7.39Mycobacterium tuberculosis
Compound 5s0.05Mycobacterium tuberculosis

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. For example, compounds similar to acetamide derivatives have shown selective cytotoxicity against various cancer cell lines. A recent investigation into quinolone chalcone compounds revealed that certain derivatives exhibited GI50 values as low as 16.4 nM against cancer cells, suggesting that modifications to the quinoline structure can enhance anticancer activity .

Case Study: Cytotoxicity Assays

In vitro cytotoxicity assays were performed on human cervical (HeLa) and human lung (A549) carcinoma cells using the MTT assay. The results indicated that several derivatives did not exhibit significant cytotoxic effects at concentrations up to 25 μM. This suggests a favorable therapeutic window for these compounds .

The mechanism by which acetamide derivatives exert their biological effects often involves interaction with specific cellular targets. For instance, structural modifications can influence lipophilicity and electronic properties, which are crucial for binding affinity to biological targets. The presence of electron-withdrawing groups has been shown to enhance antiviral activity while minimizing cytotoxicity .

Properties

CAS No.

144630-79-5

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

N-(8-methyl-4-phenylquinolin-5-yl)acetamide

InChI

InChI=1S/C18H16N2O/c1-12-8-9-16(20-13(2)21)17-15(10-11-19-18(12)17)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,21)

InChI Key

PNGCSCAUMNBMEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)NC(=O)C)C(=CC=N2)C3=CC=CC=C3

Origin of Product

United States

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